molecular formula C13H17N3O4 B12623989 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine CAS No. 919772-01-3

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine

Cat. No.: B12623989
CAS No.: 919772-01-3
M. Wt: 279.29 g/mol
InChI Key: JVWCDPMLEDEHQH-QMMMGPOBSA-N
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Description

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is a compound with the molecular formula C13H17N3O4 It is a derivative of alanine, an amino acid, and contains a benzoyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine typically involves the reaction of 4-aminobenzoyl chloride with L-alanine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-aminoethylamine to yield the final product. The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
  • N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine

Uniqueness

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is unique due to its specific structure, which combines the properties of alanine with the functional groups of benzoyl and carbamoyl. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

919772-01-3

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C13H17N3O4/c1-8(13(19)20)16-12(18)10-4-2-9(3-5-10)11(17)15-7-6-14/h2-5,8H,6-7,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)/t8-/m0/s1

InChI Key

JVWCDPMLEDEHQH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

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